5-ethenyl-3,4-dihydro-2H-pyran is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom. This compound is part of the broader class of 3,4-dihydro-2H-pyrans, which are significant in synthetic organic chemistry due to their diverse applications in pharmaceuticals and agrochemicals. The compound's structure features a double bond at the 5-position, contributing to its reactivity and utility in various chemical transformations.
5-ethenyl-3,4-dihydro-2H-pyran can be derived from simpler pyran derivatives through various synthetic pathways. It belongs to the category of O-heterocycles, which are compounds that contain oxygen in their ring structure. This classification highlights its potential biological activity and significance in medicinal chemistry.
The synthesis of 5-ethenyl-3,4-dihydro-2H-pyran can be achieved through several methodologies:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of 5-ethenyl-3,4-dihydro-2H-pyran. For example:
5-ethenyl-3,4-dihydro-2H-pyran participates in various chemical reactions due to its reactive double bond and heterocyclic structure:
The mechanism of action for reactions involving 5-ethenyl-3,4-dihydro-2H-pyran typically involves:
5-ethenyl-3,4-dihydro-2H-pyran is typically a colorless liquid at room temperature with a characteristic odor. Its boiling point is around 120 °C, indicating moderate volatility.
Key chemical properties include:
Relevant data such as melting point, boiling point, density, and solubility should be determined experimentally for precise applications.
5-ethenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Ring-closing metathesis (RCM) has emerged as a cornerstone strategy for constructing dihydropyran scaffolds, particularly enabling efficient access to unsaturated six-membered oxygen heterocycles like 5-ethenyl-3,4-dihydro-2H-pyran. This approach capitalizes on the intramolecular metathesis of diene precursors featuring terminal alkynes, with catalyst selection critically influencing both cyclization efficiency and stereoselectivity. First-generation Grubbs catalysts (e.g., benzylidene-bis(tricyclohexylphosphine)-ruthenium dichloride) facilitate the RCM of α,ω-dienes containing oxygen atoms, but often require extended reaction times and elevated temperatures (40–60°C), leading to moderate yields (50–65%) of 3,6-dihydropyrans due to competing oligomerization [5].
The advent of second-generation catalysts, incorporating N-heterocyclic carbene (NHC) ligands (e.g., Hoveyda-Grubbs variants), marked a significant advancement. These catalysts exhibit superior functional group tolerance and turnover numbers, enabling RCM at lower temperatures (25–40°C) and substantially improving yields (75–90%) for 3,4-dihydro-2H-pyran formation. Crucially, Z-selectivity in the newly formed exocyclic alkene (as required for the 5-ethenyl substituent) can be achieved using cyclometalated Z-selective ruthenium catalysts (e.g., Ru-10–13). For instance, RCM of substrate 62 using Ru-12 under static vacuum yielded a 14-membered macrocyclic precursor to 5-ethenyl derivatives with 85% Z-selectivity, demonstrating the capability to kinetically control stereochemistry in medium-sized rings—a feat thermodynamically disfavored with earlier catalysts [5].
Table 1: Catalyst Performance in RCM for Dihydropyran Synthesis
Catalyst Generation | Example Catalysts | Reaction Temp (°C) | Typical Yield (%) | Z:E Selectivity | Key Advantages/Limitations |
---|---|---|---|---|---|
First-Generation | Grubbs I (Ru-1) | 40-60 | 50-65 | Low (Thermodynamic) | Moderate cost; Susceptible to impurities |
Second-Generation | Grubbs II (Ru-2), Hoveyda | 25-40 | 75-90 | Moderate | Enhanced activity; Broad FG tolerance |
Z-Selective | Ru-10–13 | 25-60 | 58-75 | High (85-95% Z) | Kinetic control; Macrocycle formation |
Mechanistically, RCM proceeds via a [2+2] cycloaddition between the ruthenium carbene and a terminal olefin, forming a metallacyclobutane intermediate. Subsequent cyclorelease generates the cyclic olefin and a new carbene species, perpetuating the catalytic cycle. For 5-substituted dihydropyrans, judicious choice of diene precursor (e.g., 84e) is essential, where one alkene terminus becomes incorporated into the ring while the other forms the exocyclic ethenyl group. The reaction is typically performed at low concentrations (0.001–0.01 M) to suppress intermolecular metathesis, particularly crucial for macrocyclic variants preceding ethenyl introduction [5].
Introducing the ethenyl (-CH=CH₂) group at the C5 position of 3,4-dihydro-2H-pyran demands precise functionalization tactics, broadly categorized into two approaches: direct modification of preformed dihydropyran cores and de novo construction incorporating the ethenyl moiety during ring formation.
Late-Stage Functionalization (LSF) of existing dihydropyran rings exemplifies chemoselective precision. Electrophilic palladation at C5, facilitated by directing groups (e.g., pyridinyl or amide auxiliaries) installed at C2 or C3, enables Mizoroki-Heck coupling with vinyl halides or triflates. This route requires careful optimization to circumvent over-oxidation or ring-opening side reactions. Alternatively, radical-mediated strategies leverage the unique solvent effects of water. Triethylborane-initiated atom-transfer radical cyclization of allyl iodoacetate derivatives proceeds exceptionally well in aqueous media (78% yield), contrasting sharply with organic solvents like benzene (0%) or dimethyl sulfoxide (37%). Theoretical studies using RISM-SCF-cSED computations reveal water’s hydrogen-bonding network stabilizes the transition state (E-rot) for cyclization while accelerating the rate-determining step—key for forming γ-lactone intermediates convertible to 5-ethenyldihydropyrans [9].
Umpolung Strategies utilizing enolonium species provide complementary pathways. Electrophilic α-functionalization of carbonyl precursors (e.g., esters, ketones adjacent to the developing pyran ring) with vinyl metallic reagents (e.g., vinyl lithium, vinyl magnesium bromide) under carefully controlled conditions installs the ethenyl group prior to ring closure. This approach benefits from the tunable reactivity of enolonium intermediates, allowing selective C–C bond formation at the α-position. Subsequent ring-forming steps—such as intramolecular aldol condensation, oxa-Michael addition, or RCM—then deliver the 5-ethenyl substituted core. Water’s role as a "reaction medium and participant" is notable here; its hydrogen-bonding can activate carbonyl groups and stabilize anionic intermediates, improving yields in ethenylation steps by 20–40% compared to aprotic solvents [2] [9].
Accessing enantiomerically pure 5-ethenyl-3,4-dihydro-2H-pyran is paramount given the stereospecific bioactivity observed in dihydropyran-containing pharmaceuticals (e.g., adenosine A₂A agonists). Three principal methodologies enable stereocontrol: enzymatic resolution, chiral auxiliaries, and asymmetric catalysis.
Enzymatic Kinetic Resolution has proven viable for gram-scale synthesis. Racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran (5) undergoes porcine pancreatic lipase (PPL)-catalyzed hydrolysis in phosphate buffer/acetone. Modifying literature protocols by extending reaction time to 4 days and replenishing PPL after 24 hours affords (R)-acetate in >99% enantiomeric excess (e.e.)—a dramatic improvement over earlier methods yielding only 48% e.e. Hydrolysis with 0.3 equivalents of potassium hydroxide then delivers (R)-alcohol 6, a pivotal precursor for aldehyde 7 en route to stereodefined targets. This enzymatic approach circumvents the need for transition-metal catalysts while offering exceptional enantiopurity [1].
Asymmetric Ring-Closing Metathesis (ARCM) using chiral molybdenum or ruthenium complexes (e.g., Mo-biphenol, Ru-chiral NHC) provides a catalytic enantioselective route. These catalysts facilitate desymmetrization of prochiral triene or diene substrates, inducing asymmetry during ring formation. While ARCM predominantly generates the dihydropyran core, subsequent functionalization (e.g., Wittig olefination or Horner-Wadsworth-Emmons reactions on C5 carbonyl derivatives) introduces the ethenyl group with retention of configuration. Yields range from 65–85% with e.e. values of 90–98%, though substrate design complexity remains a limitation [5].
Chiral Pool Utilization leverages inexpensive natural products (e.g., sugars, terpenes) as enantiopure building blocks. D-Glucose derivatives, for instance, can be transformed into dihydropyran rings with defined stereocenters via sequential protection, oxidation, and Wittig olefination, installing the ethenyl group in the final steps. This strategy inherently transfers chirality from the starting material, often achieving >99% diastereomeric excess when coupled with substrate-controlled cyclizations [1] [5].
Table 2: Asymmetric Synthesis Strategies for Dihydropyran Derivatives
Strategy | Key Reagent/Catalyst | Enantiomeric Excess (%) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Enzymatic Kinetic Resolution | Porcine Pancreatic Lipase (PPL) | >99 (R-acetate) | 40-60 | Scalable; Minimal purification; High e.e. |
Asymmetric RCM | Mo-biphenol, Ru-chiral NHC | 90-98 | 65-85 | Catalytic; Direct ring formation |
Chiral Pool Synthesis | D-Glucose derivatives | >99 (d.e.) | 50-75 | No external chiral agents; Predictable stereo |
Solvent selection profoundly impacts the efficiency and sustainability of synthesizing 5-ethenyl-3,4-dihydro-2H-pyran, particularly in cyclization and functionalization steps. Transitioning from traditional volatile organic compounds (VOCs) to green solvents aligns with sustainable chemistry principles while often enhancing reactivity.
Aqueous Solvent Effects are exemplified in radical cyclizations. The triethylborane-initiated atom-transfer radical cyclization of allyl iodoacetate yields 78% γ-lactone (a precursor to dihydropyrans) in water, starkly outperforming dimethyl sulfoxide (37%) and formamide (24%). Theoretical analyses attribute this to water’s cohesive energy density and hydrogen-bonding network, which stabilize the extended transition state (E-rot) via hydrophobic effects and specific solute-solvent interactions. RISM-SCF-cSED computations confirm water lowers the activation barrier for cyclization (ΔG‡ = 10.2 kcal/mol) compared to dimethyl sulfoxide (13.5 kcal/mol), rationalizing the rate acceleration [9].
Supercritical Carbon Dioxide (scCO₂) offers an inert, tunable medium for RCM reactions. Its gas-like diffusivity and liquid-like density enhance mass transfer around ruthenium catalysts, while near-zero surface tension facilitates product separation post-reaction. scCO₂ is particularly advantageous for ethenyl group introduction via CM (cross-metathesis) with ethylene, as ethylene/scCO₂ mixtures form homogeneous phases above critical pressures, driving equilibrium toward desired products. Catalyst recyclability improves 3–5 fold in scCO₂ versus dichloromethane, reducing ruthenium waste [7].
Solvent-Free Conditions eliminate molecular solvent entirely, as demonstrated in microwave-assisted Diels-Alder cyclizations. Neat mixtures of diene and dienophile precursors, irradiated at 150–200°C, afford dihydropyran adducts in 15 minutes with ≥95% conversion. This approach not only circumvents solvent waste but also exploits increased reactant concentrations to accelerate bimolecular cycloadditions—ideal for constructing the dihydropyran ring prior to ethenyl functionalization. Energy consumption decreases by 50–70% versus refluxing toluene methods [3].
Bio-Derived Solvents like ethyl lactate (from corn fermentation) or 2-methyltetrahydrofuran (2-MeTHF, from lignocellulose) provide renewable alternatives. Ethyl lactate’s high polarity (ε = 15.1) facilitates SN₂ reactions for nucleophilic substitution at C4 of dihydropyrans, while 2-MeTHF’s low water solubility aids in biphasic separations post-oxidation. Life-cycle assessments confirm reductions in carbon footprint (40–60%) and eutrophication potential versus dichloromethane or N,N-dimethylformamide in multi-step syntheses involving dihydropyrans [7].
Table 3: Green Solvent Performance in Dihydropyran Synthesis Steps
Solvent System | Reaction Type | Yield (%) | Environmental Benefit | Mechanistic Role |
---|---|---|---|---|
Water | Radical Cyclization | 78 | Non-toxic; Renewable | H-bond stabilization of TS; Hydrophobic packing |
Supercritical CO₂ | Ring-Closing Metathesis | 80-92 | Non-flammable; Recyclable | Enhanced mass transfer; Tunable density |
Solvent-Free (Microwave) | Diels-Alder Cycloaddition | 90-95 | Zero VOC emissions; Energy efficient | Concentrated kinetics; Thermal acceleration |
Ethyl Lactate | Nucleophilic Substitution | 85-88 | Biodegradable; Low ecotoxicity | Polarity-mediated rate enhancement |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7